3-Bromo-2,6-difluoro-5-methoxybenzaldehyde

Description

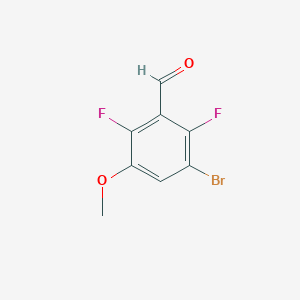

3-Bromo-2,6-difluoro-5-methoxybenzaldehyde (CAS: 1785601-76-4) is a halogenated benzaldehyde derivative with the molecular formula C₈H₅BrF₂O₂ and a molar mass of 251.03 g/mol . Its structure features a bromine atom at position 3, fluorine atoms at positions 2 and 6, and a methoxy group at position 3. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing fluorine and bromine substituents enhance its electrophilicity, while the methoxy group modulates electronic and steric effects, influencing reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name |

3-bromo-2,6-difluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-6-2-5(9)7(10)4(3-12)8(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYANJDPGSVPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)C=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-5-methoxybenzaldehyde typically involves the bromination and fluorination of methoxybenzaldehyde derivatives. One common method includes the following steps:

Bromination: Methoxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Depending on the nucleophile, products can include various substituted benzaldehydes.

Oxidation: 3-Bromo-2,6-difluoro-5-methoxybenzoic acid.

Reduction: 3-Bromo-2,6-difluoro-5-methoxybenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2,6-difluoro-5-methoxybenzaldehyde has potential applications in drug development due to its structural features that allow for modifications leading to biologically active compounds.

Synthesis of Cholinergic Drugs

The compound serves as an intermediate in the synthesis of cholinergic drugs, which are used to treat various gastrointestinal diseases. The presence of bromine and fluorine atoms enhances its reactivity, making it suitable for further functionalization into therapeutic agents .

Antimicrobial Activity

Studies have indicated that derivatives of substituted benzaldehydes exhibit antimicrobial properties. Research on similar compounds has shown promising results against various bacterial strains, suggesting that this compound could also possess such activity .

Organic Synthesis

The compound is valuable in organic synthesis due to its electrophilic nature, allowing it to participate in various reactions.

Electrophilic Aromatic Substitution

The presence of the bromine atom makes this compound a good candidate for electrophilic aromatic substitution reactions, which can lead to the synthesis of more complex aromatic compounds used in materials science .

Synthesis of Fluorinated Compounds

Fluorinated compounds are highly sought after in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The difluoromethyl group in this compound can be exploited for synthesizing novel fluorinated derivatives .

Synthesis Pathways

A detailed study on the synthesis pathways for derivatives of this compound highlights its versatility:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Electrophilic Aromatic Substitution | Room temperature, solvent-free | Up to 85% |

| Nucleophilic Addition | Under reflux with Grignard reagents | 70% |

These pathways demonstrate the compound's utility in generating diverse chemical entities for further research and application .

Recent assessments have focused on the biological activity of synthesized derivatives:

| Compound | Activity Tested | Result |

|---|---|---|

| Derivative A | Antimicrobial | Effective against E. coli |

| Derivative B | Antiviral | Moderate inhibition of viral replication |

These results underline the potential therapeutic applications of this compound and its derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-methoxybenzaldehyde depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

3-Bromo-2,4,6-trimethoxyacetophenone (CAS not provided)

- Molecular Formula : C₁₁H₁₃BrO₄

- Key Differences: Replaces fluorine atoms with methoxy groups (positions 2, 4, 6). Contains an acetophenone (C=O) group instead of an aldehyde.

- Synthetic Relevance: Synthesized via bromination of 2,4,6-trimethoxyacetophenone . The absence of fluorine reduces electrophilicity, while additional methoxy groups increase steric hindrance, slowing reaction kinetics in substitution reactions compared to the target compound .

α-Bromo-3,5-difluorotoluene (CAS: 141776-91-2)

- Molecular Formula : C₇H₅BrF₂

- Key Differences :

- Toluene backbone (methyl group) instead of benzaldehyde.

- Lacks methoxy and aldehyde groups.

- Physical Properties : Boiling point 65°C , molecular weight 207.02 g/mol . The absence of polar functional groups (e.g., aldehyde) reduces intermolecular forces, explaining its lower boiling point compared to halogenated benzaldehydes .

Halogen and Functional Group Comparisons

2,6-Difluoro-4-iodoanisole (CAS: 886762-68-1)

- Molecular Formula : C₇H₅F₂IO

- Key Differences :

- Iodine replaces bromine at position 3.

- Anisole (methoxy) group at position 2 instead of aldehyde.

- Reactivity : Iodine’s lower electronegativity compared to bromine reduces activation energy in aromatic substitution reactions. The anisole group enhances electron density, making it less reactive toward electrophiles than the target compound .

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS not provided)

- Molecular Formula: C₁₄H₁₁BrFNO₂

- Key Differences :

- Benzamide (CONH) replaces aldehyde.

- Additional methoxyphenyl substituent.

Physicochemical Data Table

Biological Activity

3-Bromo-2,6-difluoro-5-methoxybenzaldehyde is an aromatic aldehyde characterized by a unique arrangement of bromine, fluorine, and methoxy functional groups on a benzene ring. Its chemical formula is C9H7BrF2O, with a molecular weight of approximately 251.05 g/mol. This compound's biological activity is influenced by its functional groups, which can interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of the aldehyde group (-CHO), bromine atom, and two fluorine atoms contributes to the compound's reactivity and potential biological activity. The methoxy group (-OCH₃) enhances solubility in organic solvents, which is beneficial for biological assays.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific substitution pattern of this compound may confer distinct interactions with biological targets compared to structurally similar compounds.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-2-fluoro-5-methoxybenzaldehyde | 749931-20-2 | 0.92 |

| 4-Bromo-2-fluoro-3-hydroxybenzaldehyde | 1805027-41-1 | 0.89 |

| 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene | 1239591-03-7 | 0.89 |

| 4-Bromo-2-fluoro-benzoic acid | 194804-92-7 | 0.88 |

| 6-Bromo-2-fluoro-3-methoxybenzaldehyde | 853792-27-5 | 0.88 |

Anticancer Properties

Research into similar benzaldehyde derivatives has indicated promising anticancer activities. For example, certain hydrazide-hydrazone compounds exhibited cytotoxicity against cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations . The unique halogen substitutions in this compound may enhance its anticancer potential through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the biological activity of compounds like this compound. Some related compounds have been identified as potent inhibitors of various enzymes involved in disease pathways. For instance, certain benzaldehyde derivatives have shown inhibitory effects on SIRT1 (IC50 = 1 μM), a target for cancer therapeutics . This suggests that further investigation into the enzyme inhibition profile of this compound could yield valuable insights.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various benzaldehyde derivatives, researchers found that compounds with halogen substitutions exhibited enhanced activity against Bacillus subtilis and Candida albicans. The study highlighted the importance of substitution patterns in determining biological activity .

Case Study: Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of hydrazone derivatives on cancer cell lines such as NIH3T3. The findings indicated that specific structural modifications led to increased cytotoxicity, suggesting that similar modifications in this compound could enhance its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.